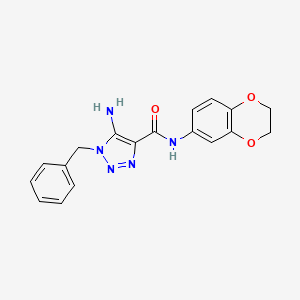

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzodioxin group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other 1,2,4-triazoles and benzodioxin derivatives. For example, 1,2,4-triazoles can undergo various reactions to form different heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its 1,2,4-triazole and benzodioxin components. For example, 1,2,4-triazoles are known for their stability and resistance to oxidation and reduction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Triazole derivatives are valuable in the preparation of biologically active compounds and peptidomimetics. A study by Ferrini et al. (2015) demonstrates the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which can be utilized to create triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, highlighting their versatility in drug design and synthesis. The protocol developed allows for the preparation of these compounds with significant regiocontrol, opening pathways for creating structurally diverse molecules with potential biological activities Ferrini et al., 2015.

Biological Activities and Potential Therapeutic Applications

Antiviral Activities

Hebishy et al. (2020) reported the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study showcases the potential of triazole derivatives in contributing to the development of new antiviral agents, with certain compounds exhibiting viral reduction rates of 85–65% Hebishy et al., 2020.

Anticoccidiostats and Antiproliferative Activities

Research by Bochis et al. (1991) on substituted 5-amino-4-carbamoyl-1,2,3-triazoles for their in vivo anticoccidial activity reveals the structural requirements for maximizing activity against Eimeria in chickens. This research not only explores the anticoccidial properties but also notes antiproliferative activity in several disease models, offering insights into the broader therapeutic potential of triazole derivatives Bochis et al., 1991.

Antimicrobial Properties

Studies on the antimicrobial activities of triazole derivatives, such as those by Bektaş et al. (2007) and Chavan & Pai (2007), have shown that these compounds possess good to moderate activities against various bacterial and fungal strains. These findings underscore the potential of triazole derivatives in the development of new antimicrobial agents, providing a foundation for further research into their mechanisms of action and potential clinical applications Bektaş et al., 2007; Chavan & Pai, 2007.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)11-12-4-2-1-3-5-12)18(24)20-13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10H,8-9,11,19H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKFQLNHAJLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)

![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)

![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)

![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)